molecular formula C10H14N2O2S B15130782 Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate

Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate

Cat. No.: B15130782
M. Wt: 226.30 g/mol
InChI Key: DAPAFSIBWDHRIC-UHFFFAOYSA-N
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Description

Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate (CAS: 1955522-66-3) is a heterocyclic compound featuring a thiophene ring substituted with a piperazine group at the 5-position and a methyl ester at the 2-position. Its molecular formula is C10H15ClN2O2S (as the hydrochloride salt) with a molecular weight of 262.75 g/mol . The compound is typically synthesized with 95% purity and is structurally characterized by its dual functional groups: the piperazine moiety (a six-membered ring with two nitrogen atoms) and the thiophene-based carboxylate ester. These features make it a versatile intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and receptor-targeting agents .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 5-piperazin-1-ylthiophene-2-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3

InChI Key

DAPAFSIBWDHRIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a suitable esterification agent. Common reagents include methanol and sulfuric acid, which facilitate the formation of the methyl ester .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

5-(Piperazin-1-ylmethyl)Thiophene-2-Carboxylic Acid Dihydrochloride

  • CAS : 1172845-35-0
  • Molecular Formula : C10H16Cl2N2O2S
  • Molecular Weight : 283.22 g/mol
  • Key Differences: The piperazine group is attached via a methylene (-CH2-) bridge to the thiophene ring, unlike the direct substitution in the target compound. Contains two hydrochloride counterions (vs. one in the target compound), increasing solubility in polar solvents. The carboxylic acid group (vs.

5-[(4-Methylpiperazin-1-yl)Methyl]Thiophene-2-Carboxylic Acid Dihydrochloride

  • CAS : 2126178-22-9
  • Molecular Formula : C11H18Cl2N2O2S
  • Molecular Weight : 313.25 g/mol
  • Key Differences: Incorporates a 4-methylpiperazine substituent, adding steric bulk and altering pharmacokinetic properties. Dihydrochloride salt form ensures higher aqueous solubility compared to the target compound’s hydrochloride form .

5-(1H-Pyrazol-1-ylmethyl)Thiophene-2-Carboxylic Acid

  • CAS : 1006334-18-4
  • Molecular Formula : C9H8N2O2S
  • Molecular Weight : 208.24 g/mol
  • Key Differences :
    • Replaces the piperazine group with a pyrazole ring , reducing basicity and altering binding affinity to biological targets.
    • Lacking the piperazine’s secondary amines, this compound has fewer hydrogen-bonding sites, which may limit interactions with enzymes or receptors .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate HCl 1955522-66-3 C10H15ClN2O2S 262.75 Piperazine, methyl ester Moderate (hydrochloride) Kinase inhibitor intermediates
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid diHCl 1172845-35-0 C10H16Cl2N2O2S 283.22 Piperazinemethyl, carboxylic acid High (dihydrochloride) Prodrug synthesis
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid diHCl 2126178-22-9 C11H18Cl2N2O2S 313.25 4-Methylpiperazine, carboxylic acid High (dihydrochloride) CNS-targeted therapies
5-(1H-Pyrazol-1-ylmethyl)thiophene-2-carboxylic acid 1006334-18-4 C9H8N2O2S 208.24 Pyrazole, carboxylic acid Low (neutral form) Antimicrobial research

Key Research Findings

  • Bioactivity : this compound derivatives are frequently used in kinase inhibitor synthesis due to the piperazine group’s ability to interact with ATP-binding pockets .
  • Solubility: The hydrochloride and dihydrochloride salts of piperazine-containing analogs exhibit superior solubility in aqueous media compared to non-ionic derivatives, facilitating in vivo testing .
  • Structural Flexibility : The methyl ester in the target compound allows for facile hydrolysis to carboxylic acids, enabling modular drug design .

Biological Activity

Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate (MPTC) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1=CC=C(S1)N2CCNCC2

Biological Activity Overview

MPTC has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MPTC exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Anticancer Properties : MPTC has demonstrated anti-proliferative effects in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

The biological activity of MPTC can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : MPTC acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways, influencing processes such as apoptosis and cell growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MPTC against various pathogens. The results indicated:

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2050
Escherichia coli15100
Pseudomonas aeruginosa1875

These findings suggest that MPTC has considerable potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies on cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
HepG2<25Induction of apoptosis
MCF-7<30Cell cycle arrest at G1 phase
PC-340Inhibition of proliferation

The compound showed potent activity against HepG2 cells, indicating its potential for liver cancer treatment.

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